molecular formula C22H24N2O4S B12178482 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No.: B12178482
M. Wt: 412.5 g/mol
InChI Key: RYAGZKGGWJTBOT-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide: is a complex organic compound with a unique structure that includes a benzazepine core, methoxy groups, and a phenylsulfanyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and a suitable ketone or aldehyde.

    Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Phenylsulfanyl Moiety: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a phenylthiol derivative and an appropriate leaving group on the benzazepine core.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
  • 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
  • 8- [5- (5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2- (4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

What sets 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide apart from similar compounds is its combination of a benzazepine core with methoxy and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C22H24N2O4S/c1-27-19-12-16-8-10-24(22(26)14-17(16)13-20(19)28-2)15-21(25)23-9-11-29-18-6-4-3-5-7-18/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,23,25)

InChI Key

RYAGZKGGWJTBOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCSC3=CC=CC=C3)OC

Origin of Product

United States

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